(R)-azetidine-2-carboxylic acid

Vue d'ensemble

Description

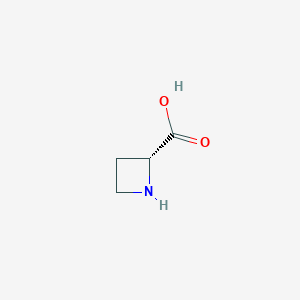

®-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline It is characterized by a four-membered azetidine ring with a carboxyl group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

Synthesis from L-proline: One common method involves the conversion of L-proline to ®-azetidine-2-carboxylic acid through a series of chemical reactions, including cyclization and reduction steps.

Cyclization of γ-amino acids: Another approach involves the cyclization of γ-amino acids under specific conditions to form the azetidine ring.

Industrial Production Methods:

Chemical Synthesis: Industrial production typically involves chemical synthesis methods that are scalable and cost-effective. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: ®-Azetidine-2-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, substituted azetidines.

Chemistry:

Synthesis of Peptidomimetics: ®-Azetidine-2-carboxylic acid is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Catalysis: It serves as a chiral building block in asymmetric synthesis and catalysis.

Biology:

Protein Engineering: The compound is used in protein engineering to study the effects of incorporating non-natural amino acids into proteins.

Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes, providing insights into enzyme function and regulation.

Medicine:

Drug Development: ®-Azetidine-2-carboxylic acid is explored for its potential therapeutic applications, including as a scaffold for drug design.

Antimicrobial Agents: Research has shown its potential as a component in the development of new antimicrobial agents.

Industry:

Material Science: The compound is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.

Molecular Targets and Pathways:

Enzyme Interaction: ®-Azetidine-2-carboxylic acid interacts with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzyme activity.

Protein Incorporation: When incorporated into proteins, it can alter protein structure and function, providing insights into protein dynamics and stability.

Comparaison Avec Des Composés Similaires

Proline: Structurally similar but lacks the azetidine ring.

Hydroxyproline: Contains a hydroxyl group, differing in functional properties.

Pyrrolidine-2-carboxylic acid: Another cyclic amino acid with a five-membered ring.

Uniqueness:

Structural Rigidity: The four-membered ring of ®-azetidine-2-carboxylic acid imparts greater rigidity compared to proline and other similar compounds.

Reactivity: Its unique structure allows for distinct reactivity patterns, making it valuable in synthetic chemistry and drug design.

Activité Biologique

(R)-Azetidine-2-carboxylic acid, commonly referred to as Aze, is a non-protein amino acid analog of proline with significant biological implications. This compound has been studied for its effects on cellular processes, particularly in the context of neurobiology and potential toxicity. Below is a detailed examination of its biological activity, supported by research findings and case studies.

- Molecular Formula : C₄H₇NO₂

- Structure : Aze is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group attached.

Aze can be misincorporated into proteins in place of proline, leading to various pathological effects. Its structural similarity to proline allows it to interfere with normal protein synthesis and function, particularly in myelin basic protein (MBP) associated with oligodendrocytes in the central nervous system (CNS) .

Toxicological Effects

- Oligodendrogliopathy : Research indicates that Aze induces a unique form of oligodendrogliopathy characterized by:

- Inflammatory Response : Aze exposure has been linked to the activation of microglia and the expression of pro-inflammatory markers such as ATF3, NFκB, and MHC I .

- Neurodegenerative Implications : The pathological changes observed in mice treated with Aze mimic those found in multiple sclerosis (MS), suggesting that Aze may exacerbate neurodegenerative conditions through its toxic effects on oligodendrocytes .

Case Studies

- Animal Studies : In experiments involving adult CD1 mice, doses of 300 mg/kg and 600 mg/kg were administered either intraperitoneally or orally. High-dose groups exhibited severe clinical signs, including mortality and significant neurological deficits over a treatment period of 4 weeks .

- Microglial Cell Studies : In vitro studies using murine BV2 microglial cells demonstrated that Aze treatment resulted in increased nitric oxide release and altered expression of Bcl2 and BAX proteins, indicating a shift towards apoptosis .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Induces oligodendrogliopathy; pro-inflammatory | Misincorporation into proteins; ER stress |

| Proline | Essential amino acid; stabilizes protein structure | Normal incorporation into proteins |

| L-Azetidine-2-carboxylic acid | Toxic effects on collagen metabolism | Mimics proline; disrupts normal protein synthesis |

Applications De Recherche Scientifique

Introduction to (R)-Azetidine-2-Carboxylic Acid

This compound, also known as Aze or Azc, is a non-proteinogenic amino acid with significant implications in various scientific research fields. Structurally, it is characterized by a four-membered ring containing nitrogen and a carboxylic acid group, making it an analog of proline. Its unique properties allow it to be incorporated into proteins, potentially altering their function and stability. This article explores the diverse applications of this compound across different domains, including medicinal chemistry, toxicology, and neurobiology.

Synthesis and Occurrence

This compound can be synthesized through various methods, including the treatment of α,γ-diaminobutyric acid with nitrous and hydrochloric acids followed by cyclization. It is naturally found in certain plants such as Convallaria majalis (lily of the valley) and various species within the Fabaceae family, as well as in sugar beets and garden beets .

Medicinal Chemistry

This compound has garnered attention for its potential as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the preparation of β-lactams, a class of antibiotics known for their effectiveness against bacterial infections . The compound's ability to mimic proline allows it to be incorporated into peptides and proteins, which can lead to the development of novel therapeutics targeting various diseases.

Toxicological Studies

Research has highlighted the toxicological implications of this compound when misincorporated into proteins. This misincorporation can disrupt normal protein function and has been linked to various malformations in animal models . Studies indicate that exposure to high concentrations of Aze results in oligodendrogliopathy in mice, resembling aspects of multiple sclerosis pathology without leukocyte infiltration. This suggests that Aze may play a role in autoimmune mechanisms relevant to human diseases .

Neurobiology

In neurobiological research, this compound has been shown to induce significant changes in cell morphology and viability within microglial cells. It triggers pro-inflammatory responses and apoptosis, indicating its potential utility in studying neuroinflammatory conditions and neurodegenerative diseases . The compound's effects on nitric oxide release and gene expression related to inflammation further underscore its relevance in understanding central nervous system pathologies.

Summary of Case Studies

Analyse Des Réactions Chimiques

Ring-Opening Reactions

- Hydrolytic Ring Opening: Azetidine-2-carboxylate hydrolase (AC hydrolase) can catalyze the opening of the azetidine ring, producing 2-hydroxy-4-aminobutyrate. This enzyme is a member of the 2-haloacid dehalogenase (HAD) superfamily .

Alkylation Reactions

- α-Alkylation: Optically active 2-substituted azetidine-2-carbonitriles can be produced via α-alkylation. This method involves treating a borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with a base like LDA, followed by an alkylating agent such as benzyl bromide .

Use as Proline Analog

- Incorporation into Proteins: Azetidine-2-carboxylic acid can act as a proline analog and be incorporated into proteins in place of proline .

Miscellaneous Reactions

- Azetidine-2-carboxylic acids can be used in the preparation of β-lactams .

- Azetidine-2-carboxylic acid can be used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Reaction Conditions and Yields

The following table summarizes reaction conditions and yields from the listed synthesis methods.

Mechanistic Insights

- Azetidine-2-carboxylic acid synthases catalyze the formation of azetidine-2-carboxylic acid via intramolecular cyclization of S-adenosylmethionine (SAM). The cyclization is facilitated by a specific substrate conformation, desolvation effects, and cation-π interactions [1, 8].

- The conversion to azetidine-2-carboxylic acid is modeled as a single transition state SN2 reaction. The enzyme stabilizes the substrate, transition state, and product in a strained conformation .

- The hydrophobic environment and non-polar residues in the active site facilitate charge transfer and increase the reactivity of the sulfonium to facilitate the cleavage of the Cγ-S bond .

Propriétés

IUPAC Name |

(2R)-azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-30-8 | |

| Record name | 2-Azetidinecarboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-azethidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.